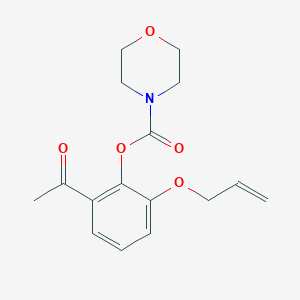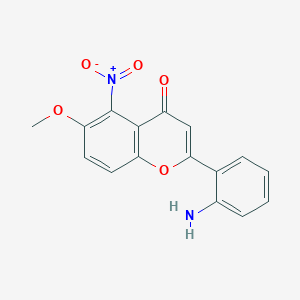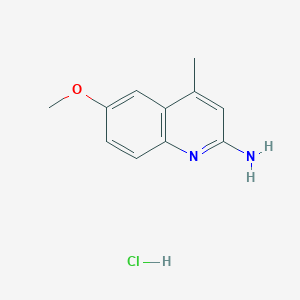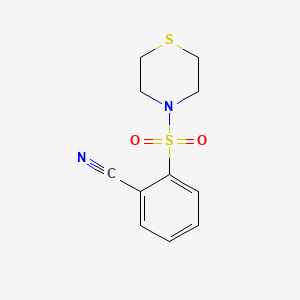![molecular formula C18H18N8O3 B12626287 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina es un complejo compuesto heterocíclico que presenta una combinación de oxadiazol, pirazol, piridopirimidina y porciones de morfolina. Este compuesto es de gran interés debido a sus potenciales actividades farmacológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina implica múltiples pasos, incluyendo la formación de los anillos oxadiazol, pirazol y piridopirimidina, seguidos de su acoplamiento con morfolina. Las condiciones de reacción generalmente involucran el uso de solventes como metanol y agua, con rangos de temperatura entre 25 y 30°C .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la escalabilidad, asegurando altos rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones varían según la transformación deseada, pero a menudo implican temperaturas controladas y solventes específicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Mecanismo De Acción
El mecanismo de acción de 4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina involucra su interacción con objetivos moleculares específicos y vías. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Conocido por sus propiedades anticancerígenas.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Investigado como un inhibidor de CDK2.
Unicidad
4-[6-[3-(Metoximetil)-1,2,4-oxadiazol-5-il]-2-pirazol-1-ilpirido[3,2-d]pirimidin-4-il]morfolina destaca por su combinación única de anillos heterocíclicos, lo que puede conferir propiedades farmacológicas y aplicaciones distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C18H18N8O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
4-[6-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H18N8O3/c1-27-11-14-22-17(29-24-14)13-4-3-12-15(20-13)16(25-7-9-28-10-8-25)23-18(21-12)26-6-2-5-19-26/h2-6H,7-11H2,1H3 |
Clave InChI |
UJVFJABYJFKSNE-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NOC(=N1)C2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)N5C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B12626214.png)
![3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide](/img/structure/B12626222.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)



![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B12626259.png)
![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)

![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)


